molecular formula C15H9Cl2N3OS B2376804 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 420090-03-5

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2376804
CAS No.: 420090-03-5
M. Wt: 350.22
InChI Key: WGXGEUQSJHCURN-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and a pyridine-3-carboxamide moiety at the 2-position. This structure combines aromatic and electron-withdrawing groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3OS/c16-11-4-3-9(6-12(11)17)13-8-22-15(19-13)20-14(21)10-2-1-5-18-7-10/h1-8H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXGEUQSJHCURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and dichlorophenyl groups. One common method involves the cyclization of a suitable precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or pyridine rings, often using halogenating agents or nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogenating agents, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide as an anticancer agent. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it has shown promising results against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study reported that derivatives of thiazole compounds exhibited significant cytotoxic effects on cancer cell lines with IC50 values in the micromolar range. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have been known for their activity against a range of pathogens, including bacteria and fungi.

Research Findings:
In vitro studies demonstrated that this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods .

Enzyme Inhibition

This compound has been identified as a selective inhibitor of certain enzymes that play crucial roles in disease processes.

Example:
The compound has shown inhibitory effects on JmjC histone demethylases, which are involved in epigenetic regulation and are implicated in various cancers. Structure-based design approaches have led to the optimization of this compound to enhance its selectivity and potency against specific demethylase targets .

Neuroprotective Effects

There is emerging evidence suggesting that thiazole derivatives may possess neuroprotective properties. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Findings:
Research indicates that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical strategies that can be optimized to enhance yield and purity.

Synthesis Overview:
The compound can be synthesized through EDCI/HOBt-mediated coupling reactions involving 4-(pyridin-2-yl)thiazole derivatives with carboxylic acids. This method allows for the introduction of various substituents to fine-tune biological activity .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in breast and prostate cancer cells ,
Antimicrobial PropertiesPotent activity against Gram-positive/Gram-negative bacteria
Enzyme InhibitionSelective inhibitor of JmjC histone demethylases
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents on Thiazole Ring Functional Group at Position 2 Notable Features Reference
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide 3,4-Dichlorophenyl Pyridine-3-carboxamide High potential for hydrogen bonding
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanesulfonamide 3,4-Dichlorophenyl Methanesulfonamide Electron-withdrawing sulfonyl group
5,6-Dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide 3,4-Difluorophenyl Pyridine-3-carboxamide (5,6-dichloro) Enhanced lipophilicity from fluorine
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl Acetamide Flexible acetyl spacer; twisted conformation (61.8° dihedral angle)
(Z)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)prop-2-enenitrile 3,4-Dichlorophenyl Propenenitrile Rigid nitrile group; potential π-π stacking

Electronic and Steric Effects

  • Halogen Substitutions : Replacing 3,4-dichlorophenyl with 3,4-difluorophenyl () reduces steric bulk and increases electronegativity, which could enhance metabolic stability and membrane permeability .
  • Conformational Flexibility : The acetamide derivative () adopts a twisted conformation (61.8° dihedral angle between thiazole and phenyl rings), whereas the pyridine-3-carboxamide’s planar pyridine ring may enforce a different spatial arrangement, influencing intermolecular interactions .

Biological Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring linked to a pyridine carboxamide structure. The synthesis typically involves the reaction of 3,4-dichloroaniline with thioamide under specific conditions to form the thiazole ring. This reaction is commonly carried out using sodium hydroxide as a base and acetone as a solvent at room temperature.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent . The compound's mechanism involves inhibition of bacterial enzymes critical for survival, leading to cell death.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cells in various assays. A notable study reported that derivatives of thiazole compounds exhibited IC50 values in the micromolar range against gastric cancer cell lines .

CompoundCell LineIC50 (µM)
This compoundSGC-79015.0
Control (Doxorubicin)SGC-79012.5

Neuroprotective Effects

There is emerging evidence that thiazole derivatives may possess neuroprotective effects. In a study investigating acetylcholinesterase (AChE) inhibition as a potential treatment for Alzheimer's disease, certain thiazole-bearing compounds demonstrated promising results . The ability to inhibit AChE suggests that this compound could be beneficial in managing neurodegenerative conditions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancer cells. The compound is known to disrupt essential biological pathways by inhibiting key enzymes involved in cellular processes. For example:

  • Bacterial Enzyme Inhibition : The compound may inhibit enzymes necessary for cell wall synthesis or metabolic pathways in bacteria.
  • Cancer Cell Pathways : It may interfere with signaling pathways critical for cancer cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed superior activity compared to standard antibiotics .
  • Cancer Cell Proliferation : In vitro assays conducted on gastric cancer cell lines revealed that this compound significantly inhibited cell growth with an IC50 value indicating potent activity compared to existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide?

  • Methodology :

  • Multi-step synthesis : Begin with coupling a 3,4-dichlorophenylthioamide with a pyridine-3-carboxamide precursor. Use POCl₃ as a cyclizing agent under reflux (90–100°C) to form the thiazole ring .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMSO/water mixture) to isolate the product .
  • Analytical confirmation : Validate purity and structure via ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm, carboxamide carbonyl at ~168 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Recommended techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign aromatic protons (thiazole and pyridine rings) and confirm stereochemistry .
  • Mass Spectrometry (MS) : Use HRMS (ESI+) to verify molecular weight (e.g., m/z 430.02 [M+H]⁺) .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What functional groups dominate the compound’s reactivity?

  • Key groups :

  • Thiazole ring : Susceptible to electrophilic substitution at the 5-position due to electron-rich sulfur .
  • Pyridine-carboxamide : Participates in hydrogen bonding via the amide group, influencing solubility and receptor interactions .
  • 3,4-Dichlorophenyl moiety : Electron-withdrawing Cl groups enhance stability and modulate lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole-pyridine carboxamides?

  • Methodological approach :

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace Cl with Br or CH₃) and compare IC₅₀ values in enzyme inhibition assays .
  • Statistical analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .
  • Example : A study on triazolo[4,3-b]pyridazines showed that electron-withdrawing groups at the 4-position increased antimicrobial activity by 3-fold .

Q. What experimental strategies elucidate the mechanism of action in enzyme inhibition studies?

  • Stepwise protocol :

  • Kinetic assays : Measure initial reaction rates under varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .
  • Molecular docking : Use AutoDock Vina to predict binding poses in the active site of target enzymes (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can pharmacokinetic properties be systematically evaluated?

  • In vitro/in vivo pipeline :

  • Plasma stability : Incubate compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
  • Caco-2 permeability : Assess intestinal absorption using a monolayer model (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • Metabolite profiling : Identify Phase I/II metabolites using liver microsomes and UPLC-QTOF-MS .

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